molecular formula C17H20N2O6 B612847 Z-L-Norvaline N-hydroxysuccinimide ester CAS No. 71447-85-3

Z-L-Norvaline N-hydroxysuccinimide ester

Cat. No. B612847
CAS RN: 71447-85-3
M. Wt: 348.36
InChI Key:
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Description

Z-L-Norvaline N-hydroxysuccinimide ester is a chemical compound with the CAS Number: 71447-85-3 . It has a molecular weight of 348.36 and its IUPAC name is benzyl (1S)-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}butylcarbamate . It is typically used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20N2O6/c1-2-6-13 (16 (22)25-19-14 (20)9-10-15 (19)21)18-17 (23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3, (H,18,23)/t13-/m0/s1 .


Chemical Reactions Analysis

N-Hydroxysuccinimide (NHS) esters, such as this compound, are known to be reactive towards primary amines . This reactivity is often utilized in bioconjugation techniques.


Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point range of 94 - 98°C . It should be stored at 0-8°C .

Scientific Research Applications

Applications in Medicine

Esters, including those similar to Z-L-Norvaline N-hydroxysuccinimide ester, play a crucial role in the development of pharmaceuticals and biomaterials. For instance, fumaric acid esters such as dimethylfumarate (DMF) have been extensively studied for their anti-inflammatory and immune-modulatory effects, particularly in the treatment of psoriasis and multiple sclerosis (Brück et al., 2018). Additionally, Zinc-L-carnosine (ZnC), a chelated compound containing an ester of L-carnosine and zinc, has shown benefits in restoring the gastric lining, healing the gastrointestinal tract, and improving taste disorders (Hewlings & Kalman, 2020).

Environmental Applications

Esters and their derivatives have been applied in environmental remediation efforts. Zero-valent metals (ZVM), including zero-valent aluminium (ZVAl) which can be derived from ester-related processes, are used to remove heavy metals and other contaminants from water and wastewater (Nidheesh et al., 2018). These materials, due to their large surface area and high surface reactivity, offer promising technologies for environmental clean-up efforts.

Material Science Applications

In material science, esters and related compounds are pivotal in synthesizing functional nanomaterials and polymers. For example, the esterification of cellulose leads to the creation of novel nanostructured materials that can be applied in drug delivery, coatings, and composite materials (Wang et al., 2018). The versatility in functionalization through esterification allows for the tailoring of materials' properties for specific applications, extending their utility in highly sophisticated domains.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Biochemical Pathways

Given its use in proteomics research , it may play a role in protein modification or labeling processes.

Result of Action

Given its use in proteomics research , it may facilitate the study of protein function and interactions.

Action Environment

It is recommended to store the compound at 2-8°c , suggesting that temperature could affect its stability.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-6-13(16(22)25-19-14(20)9-10-15(19)21)18-17(23)24-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYARCVZBPRJTQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155532
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71447-85-3
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71447-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-norvaline 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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